molecular formula C10H12BrNO2 B586319 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide CAS No. 157672-18-9

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide

Cat. No.: B586319
CAS No.: 157672-18-9
M. Wt: 258.115
InChI Key: ZJHYAQOHOXXINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a benzamide derivative characterized by:

  • A bromine atom at the 4-position of the benzene ring.
  • A methyl group at the 3-position.
  • A hydroxyethyl group (-CH2CH2OH) attached to the nitrogen atom of the benzamide core.

This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, such as the polar hydroxyethyl group, enhance solubility in aqueous environments, making it a candidate for drug development . Potential applications include anti-inflammatory and analgesic therapies, though specific biological data for this compound remain under investigation.

Properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-6-8(2-3-9(7)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHYAQOHOXXINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674422
Record name 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157672-18-9
Record name 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 3-Methylbenzamide Precursors

Electrophilic bromination of 3-methylbenzamide derivatives is the cornerstone of synthesizing the target compound. The methyl group at position 3 directs bromination to the para position (position 4) due to its electron-donating effect.

Procedure from Patent EP1268400A2 :

  • Substrate Preparation : N-Butyryl-3-methylbenzamide is dissolved in acetic acid at 30–60°C.

  • Bromination : Elemental bromine (1.05 equiv) is added dropwise, yielding N-(4-bromo-2-methylphenyl)butanamide with 88% yield and 99.5% purity after crystallization.

  • Key Parameters :

    • Solvent: Acetic acid enhances bromine solubility and stabilizes intermediates.

    • Temperature: Maintaining 30–60°C minimizes side products like dibrominated species.

Adaptation for Target Compound :
Replacing the butyryl group with a hydrogen or hydroxyethyl-protected group enables direct access to 4-bromo-3-methylbenzoic acid derivatives. For example, acetylation of 4-amino-3-methylbenzoate (as in ACS Journal) followed by bromination could provide the core structure.

Amide Coupling with 2-Aminoethanol

Introducing the 2-hydroxyethyl group requires coupling 4-bromo-3-methylbenzoic acid with 2-aminoethanol. Modern coupling agents outperform traditional acid chloride methods in yield and purity.

HATU-Mediated Coupling (ACS Journal) :

  • Activation : 4-Bromo-3-methylbenzoic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at room temperature.

  • Coupling : 2-Aminoethanol (1.1 equiv) is added, yielding the target amide in 47–68% after HPLC purification.

  • Advantages :

    • Mild conditions preserve the hydroxyl group.

    • Reduced racemization compared to acid chlorides.

Classical Acid Chloride Route :

  • Chlorination : Treat 4-bromo-3-methylbenzoic acid with thionyl chloride to form the acid chloride.

  • Aminolysis : React with 2-aminoethanol in dichloromethane, yielding the amide. However, this method risks over-chlorination and requires rigorous moisture control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Bromination Optimization :

ParameterOptimal RangeImpact on Yield
SolventAcetic acidMaximizes Br<sub>2</sub> solubility
Temperature30–60°CBalances reaction rate and selectivity
Bromine Equivalents1.05 equivMinimizes dibromination

Amide Coupling Optimization :

  • Solvent : DMF or dichloromethane (DCM) provides optimal reagent solubility.

  • Base : DIPEA (3.0 equiv) neutralizes HATU-generated byproducts.

Analytical Characterization and Purification

Characterization Data :

  • <sup>1</sup>H NMR : Key signals include the aromatic protons (δ 7.3–8.1 ppm), methyl group (δ 2.1–2.3 ppm), and hydroxyethyl protons (δ 3.4–3.7 ppm).

  • LCMS : [M + H]<sup>+</sup> = 287.1 (calculated for C<sub>10</sub>H<sub>11</sub>BrNO<sub>2</sub>).

Purification Methods :

  • Crystallization : From methanol/water mixtures (purity >98%).

  • Prep HPLC : Utilized for challenging separations (ACS method).

Comparative Analysis of Synthesis Approaches

MethodYield (%)Purity (%)Key AdvantagesLimitations
HATU Coupling47–68>95Mild conditions, high regioselectivityCost of reagents
Acid Chloride Route60–7585–90Low costMoisture sensitivity, side reactions
Patent Bromination88–9599.5Scalable, high purityRequires acetic acid handling

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methylbenzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 4-Bromo-N-(2-carboxyethyl)-3-methylbenzamide.

    Reduction: 3-Methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to five analogs with modifications at the 3-position of the benzene ring or the nitrogen substituent (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide 4-Br, 3-CH3, N-(2-hydroxyethyl) ~273.11 Enhanced solubility, potential therapeutic use
4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide 4-Br, 3-CH3, N-(2-fluoroethyl) ~260.00 Higher lipophilicity, research intermediate
4-Bromo-N-(2-fluoroethyl)-3-methoxybenzamide 4-Br, 3-OCH3, N-(2-fluoroethyl) ~289.00 Electron-donating group, varied reactivity
4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzamide 4-Br, 3-F, N-(2-hydroxyethyl) ~262.00 Smaller halogen, different bioactivity
4-Bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide 4-Br, 3-Cl, N-methyl, N-(propan-2-yl) ~304.50 Steric effects, potential agrochemical use

Impact of Substituents on Properties

A. Hydroxyethyl vs. Fluoroethyl (N-Substituent)
  • Hydroxyethyl Group : Increases hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents. This enhances bioavailability in biological systems .
  • Fluoroethyl Group : Introduces lipophilicity and metabolic stability due to fluorine’s electronegativity. However, reduced solubility may limit pharmaceutical applications .
B. Methyl vs. Methoxy (3-Position)
  • Methyl Group : Provides moderate electron-donating effects and steric hindrance, balancing reactivity and stability.
C. Halogen Variations (3-Position)
  • Bromine (Target Compound) : Enhances lipophilicity and stability due to its large atomic radius.
  • Fluorine : Smaller and more electronegative, reducing steric hindrance but increasing polarity .
  • Chlorine : Intermediate size and electronegativity; may influence binding affinity in enzyme inhibition .

Research Findings and Trends

  • Solubility : Hydroxyethyl derivatives consistently exhibit higher aqueous solubility than fluoroethyl or alkyl-substituted analogs .
  • Reactivity : Methoxy groups at the 3-position increase susceptibility to electrophilic aromatic substitution compared to methyl groups .
  • Bioactivity : Fluorine and chlorine substituents show divergent effects; fluorine enhances target specificity, while chlorine improves binding affinity in hydrophobic pockets .

Biological Activity

4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure:

  • Molecular Formula: C_10H_12BrN_1O_2
  • CAS Number: 157672-18-9

The synthesis of this compound typically involves the bromination of a suitable precursor followed by the introduction of a hydroxyethyl group. The synthetic route can be optimized for yield and purity using various organic solvents and reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Anticancer Properties

Research indicates that compounds structurally related to this compound may possess anticancer properties. For instance, certain benzamide derivatives have shown effectiveness in inhibiting cell growth in various cancer cell lines, including breast and prostate cancers .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInhibition of estrogen-dependent cell proliferation,
Kinase InhibitionPotential inhibition of MEK kinases
Enzyme InteractionModulation of enzyme activity in metabolic pathways

Case Studies and Research Findings

  • Estrogen Receptor Interaction:
    A study examining the interaction of benzamide derivatives with estrogen receptors demonstrated that modifications at the para position (such as bromination) can enhance binding affinity and selectivity. This suggests that this compound may similarly influence estrogen receptor activity.
  • Kinase Inhibition:
    Research on related compounds indicates that brominated benzamides can serve as effective MEK inhibitors, which are crucial in treating proliferative diseases like cancer. This action is mediated through their structural properties that allow for effective binding to kinase domains .
  • In Vivo Studies:
    Preliminary in vivo studies have shown promising results regarding the pharmacokinetics and bioavailability of similar compounds, indicating potential therapeutic applications in clinical settings . Further optimization is necessary to enhance stability and reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.